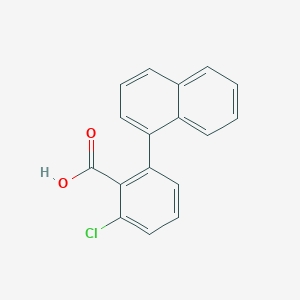
6-Chloro-2-(naphthalen-1-yl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(naphthalen-1-yl)benzoic acid, 95% (also known as 6-chloronaphthoic acid) is an organic compound belonging to the class of naphthoic acids. It is a white crystalline solid with a melting point of 169-170 °C and a molecular weight of 240.66 g/mol. 6-Chloronaphthoic acid has a wide range of applications in scientific research, including as a reagent in organic synthesis, as a starting material in the preparation of pharmaceuticals, and as a catalyst in the production of polymers. In addition, it has been used in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
6-Chloronaphthoic acid has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a starting material in the preparation of pharmaceuticals, and as a catalyst in the production of polymers. In addition, it has been used in the study of biochemical and physiological effects. It has also been used in the synthesis of a variety of organic compounds, including pyridines, quinolines, and thiophenes.
Mecanismo De Acción
The mechanism of action of 6-chloronaphthoic acid is not well understood. However, it is believed that the compound may act by inhibiting the activity of enzymes involved in the metabolism of other compounds. In addition, it may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
6-Chloronaphthoic acid has been studied for its potential effects on biochemical and physiological processes. In animal studies, it has been shown to reduce inflammation and pain, as well as to have antibacterial and antifungal properties. In addition, it has been found to have antioxidant activity, which may protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-chloronaphthoic acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is readily available. In addition, it is relatively stable and can be stored at room temperature. However, there are some limitations to its use. The compound is toxic and should be handled with care. In addition, it is a relatively weak acid, and its solubility in water is limited.
Direcciones Futuras
The potential applications of 6-chloronaphthoic acid in scientific research are vast. Further research is needed to explore its potential as an anti-inflammatory agent, an antioxidant, and an antibacterial and antifungal agent. In addition, it may be useful in the study of enzyme inhibition and drug metabolism. It could also be used in the synthesis of novel organic compounds, such as pyridines, quinolines, and thiophenes. Finally, it could be used as a catalyst in the production of polymers and other materials.
Métodos De Síntesis
6-Chloronaphthoic acid can be synthesized via the reaction of 2-naphthol and chlorine in the presence of a base, such as sodium hydroxide. The reaction is carried out at a temperature of approximately 70-80 °C and yields a white crystalline solid. The reaction can also be carried out in the presence of a catalyst, such as zinc chloride, to increase the rate of reaction. In addition, 6-chloronaphthoic acid can be synthesized from 2-naphthol and phosphorus pentachloride in the presence of a base.
Propiedades
IUPAC Name |
2-chloro-6-naphthalen-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-15-10-4-9-14(16(15)17(19)20)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYHZJPEVOBFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C(=CC=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









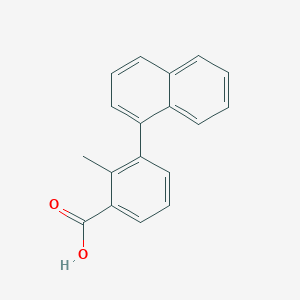
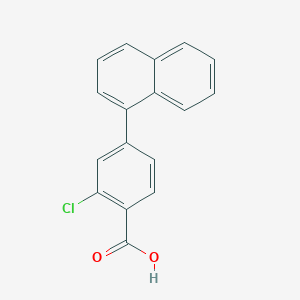
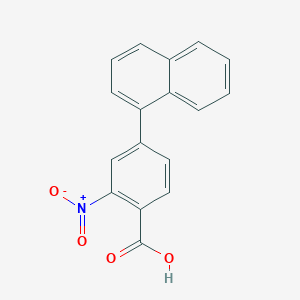
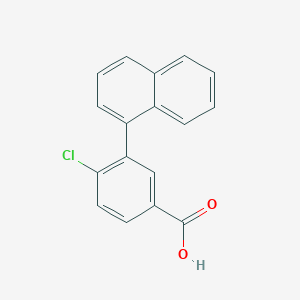
![3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylbenzoic acid, 95%](/img/structure/B6406410.png)
